Benzenepropanoic acid, 2-benzoyl-
Description
Evolution of the Benzenepropanoic Acid Scaffold in Organic Chemistry
The benzenepropanoic acid scaffold has long been a subject of interest in organic chemistry due to its presence in naturally occurring compounds and its utility in synthetic chemistry. The strategic alteration of molecular frameworks, while preserving their core structures, is a technique known as scaffold remodeling. When applied to carboxylic acids like benzenepropanoic acid, this approach allows for precise modifications, unlocking a vast array of synthetic possibilities. This has been particularly impactful in drug discovery, where scaffold remodeling facilitates the rapid generation of diverse compound libraries, accelerating the identification and optimization of lead drug candidates.
Recent advancements have introduced innovative strategies for the modification of carboxylic acid scaffolds. Transition metal-catalyzed reactions, for example, have enabled selective C-H activation and cross-coupling, expanding the accessible chemical space. Furthermore, the advent of photoredox catalysis, which utilizes visible light, has provided mild and selective methods for transforming carboxylic acids under environmentally friendly conditions. chemrxiv.org These developments have significantly enhanced the ability of chemists to tailor the properties of benzenepropanoic acid derivatives for specific applications.
Significance of the Benzoyl Moiety in Benzenepropanoic Acid Compounds
The incorporation of a benzoyl moiety into the benzenepropanoic acid structure, as seen in Benzenepropanoic acid, 2-benzoyl-, introduces a range of influential chemical properties. The benzoyl group, with its aromatic ring and carbonyl function, can significantly impact the molecule's electronic and steric characteristics. This, in turn, influences its reactivity and potential applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
56461-02-0 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-(2-benzoylphenyl)propanoic acid |
InChI |
InChI=1S/C16H14O3/c17-15(18)11-10-12-6-4-5-9-14(12)16(19)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18) |
InChI Key |
OJGIJOOOIBOMOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CCC(=O)O |
Origin of Product |
United States |
Chemical Properties of Benzenepropanoic Acid, 2 Benzoyl
Benzenepropanoic acid, 2-benzoyl- is an aromatic compound with the chemical formula C16H14O3. nih.gov It possesses a molecular weight of 254.28 g/mol . nih.gov The structure consists of a propanoic acid chain attached to a benzene (B151609) ring, which in turn is substituted with a benzoyl group at the ortho position.
Table 1: Physicochemical Properties of Benzenepropanoic acid, 2-benzoyl-
| Property | Value |
|---|---|
| Molecular Formula | C16H14O3 |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | 3-(2-benzoylphenyl)propanoic acid |
| CAS Number | 56461-02-0 |
| Synonyms | o-benzoyl-beta-phenylpropionic acid, Benzenepropanoic acid, 2-benzoyl- |
Data sourced from PubChem CID 12286997 nih.gov
Synthesis and Reactions
The synthesis of Benzenepropanoic acid, 2-benzoyl- can be approached through various established organic chemistry methodologies. As a carboxylic acid, it can undergo typical reactions such as esterification with alcohols to form the corresponding esters and decarboxylation under certain conditions. evitachem.com
Table 2: Reactions of Benzenepropanoic acid, 2-benzoyl-
| Reaction Type | Description |
|---|---|
| Esterification | Reaction with an alcohol in the presence of an acid catalyst to form an ester. |
| Decarboxylation | Removal of the carboxyl group as carbon dioxide, typically upon heating. |
Mechanistic Organic Transformations Involving Benzenepropanoic Acid, 2 Benzoyl and Its Analogues
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a primary site of reactivity, susceptible to both oxidation and reduction under specific conditions.
The carbon atom within a carboxylic acid group exists in a high oxidation state (+3). Consequently, further oxidation is a chemically demanding process that typically results in the cleavage of the carbon-carbon bond adjacent to the carboxyl group, a reaction known as decarboxylation. This process eliminates the carboxyl carbon as carbon dioxide (CO₂).
Strong oxidizing conditions are generally required to effect this transformation. One notable example of a decarboxylative halogenation is the Hunsdiecker reaction, where a silver salt of the carboxylic acid reacts with bromine to replace the carboxyl group with a bromine atom. While direct oxidation of the carboxylic acid function is destructive, the synthesis of carboxylic acids is commonly achieved through the oxidation of primary alcohols or aldehydes using reagents like potassium dichromate(VI) in sulfuric acid.
Table 1: Oxidation Reactions of Carboxylic Acids
| Reaction | Reagents | Product | Description |
|---|---|---|---|
| Decarboxylation | Strong Oxidizing Agents | Alkane/Aryl derivative + CO₂ | Loss of the carboxyl group as carbon dioxide. |
The reduction of the carboxylic acid moiety offers a pathway to primary alcohols. This transformation requires potent reducing agents due to the low electrophilicity of the carboxyl carbon.
Powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are effective for this purpose, readily reducing carboxylic acids to primary alcohols. In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally incapable of reducing carboxylic acids but will reduce more reactive carbonyls such as ketones and aldehydes.
This difference in reactivity allows for selective reductions in molecules containing both a carboxylic acid and a ketone, like Benzenepropanoic acid, 2-benzoyl-. To selectively reduce the carboxylic acid in the presence of the ketone, a two-step protocol can be employed. This involves first activating the carboxylic acid by converting it into a more reactive derivative, such as a mixed anhydride, which can then be reduced by a milder hydride reagent like sodium borohydride.
Table 2: Selectivity of Common Reducing Agents for Carbonyl Compounds
| Reducing Agent | Carboxylic Acid (-COOH) | Ketone (C=O) | Aldehyde (CHO) | Ester (RCOOR') |
|---|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Reduces to 1° Alcohol | Reduces to 2° Alcohol | Reduces to 1° Alcohol | Reduces to 1° Alcohol |
| Sodium Borohydride (NaBH₄) | No Reaction | Reduces to 2° Alcohol | Reduces to 1° Alcohol | No Reaction (generally) |
| Diborane (B₂H₆) | Reduces to 1° Alcohol | Reduces to 2° Alcohol | Reduces to 1° Alcohol | Reduces to 1° Alcohol |
Reactivity of the Benzoyl Ketone Group
The benzoyl ketone group is a key feature of the molecule, influencing its electronic properties and offering another site for chemical modification. The carbonyl carbon of the ketone is electrophilic and susceptible to nucleophilic attack.
A primary reaction of the ketone group is its reduction to a secondary alcohol. This can be accomplished using hydride reagents such as sodium borohydride (NaBH₄). Given that NaBH₄ does not typically reduce carboxylic acids, it is possible to selectively reduce the ketone group in Benzenepropanoic acid, 2-benzoyl-, to yield 3-(2-(hydroxy(phenyl)methyl)phenyl)propanoic acid. For complete removal of the carbonyl oxygen, the ketone can be reduced to a methylene (B1212753) group (-CH₂-) via methods like the Wolff-Kishner reduction, which involves reaction with hydrazine (B178648) followed by treatment with a strong base at high temperatures.
The ketone moiety in the analogue ketoprofen (B1673614) is also implicated in its photosensitivity, with cross-reactivity observed with other benzophenone-containing compounds, suggesting that the ketone can participate in photochemical reactions. Furthermore, ketoprofen has been shown to form novel metal complexes, though these interactions primarily involve the carboxylate group.
Electrophilic Aromatic Substitution on Aromatic Rings
Benzenepropanoic acid, 2-benzoyl- possesses two aromatic rings, each with different substituents that direct the position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions.
Ring B (part of the benzoyl group): This ring is substituted by the ketone's carbonyl group and a bond to the other phenyl ring. The carbonyl group is a moderately deactivating, electron-withdrawing group due to both induction and resonance, directing incoming electrophiles to the meta position relative to the carbonyl.
The reactivity of the rings is also affected. Activating groups increase the rate of EAS compared to benzene (B151609), while deactivating groups decrease the rate. Therefore, Ring A is expected to be more reactive than Ring B
Computational Chemistry and Molecular Modeling Studies
Theoretical Binding Mode and Docking Simulations (for related propenoic acid derivatives)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 2-(3-benzoylphenyl)propanoic acid, docking studies have been crucial in understanding their interaction with biological targets. researchgate.netresearchgate.net
Flexible ligand docking studies have been employed to investigate the structural requirements for the inhibition of enzymes like matrix metalloproteinases (MMPs) and cyclooxygenases (COXs). researchgate.net For instance, derivatives such as 2-(3-benzoyl phenyl)propanohydroxamic acid and 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid have been synthesized and their binding modes analyzed. researchgate.netresearchgate.net Docking simulations of these derivatives into the active site of MMP-3 (PDB code: 2JT5) showed that they occupy the same position as the native co-crystallized ligand, with root-mean-square deviation (RMSD) values of 1.21 Å and 0.43 Å, respectively. researchgate.net Such studies help in rationalizing the biological activity and designing more potent dual-target inhibitors. researchgate.netresearchgate.net
The process often involves creating a grid box around the active site of the target protein, and various docking parameters are optimized to achieve reliable results. researchgate.net The analysis of the best-docked poses provides information on binding energy and intermolecular interactions, which are visualized using software like Biovia Discovery Studio and PyMol. researchgate.net
Challenges in docking arise when significant receptor reorganization occurs upon ligand binding, which necessitates the use of more advanced techniques like induced fit docking (IFD). nih.gov Combining IFD with all-atom molecular dynamics (MD) simulations can enhance the accuracy of predicting protein-ligand complex structures, although this comes at a higher computational cost. nih.gov
Table 1: Docking Study Results for 3-methoxy flavone (B191248) derivatives This table is based on data for related flavonoid compounds and illustrates the type of data generated in docking studies.
| Compound | Target Receptor | Binding Energy (kcal/mol) |
|---|---|---|
| IOG (Control) | ER-α | -12.84 |
| Compound Cii | ER-α | -10.14 |
| 5-Flurouracil | ER-α | -8.50 |
| 2WR (Control) | EGFR | -9.50 |
| Compound Cvi | EGFR | -10.50 |
Structure-Activity Relationship (SAR) Elucidation using Computational Methods (for related propenoic acid derivatives)
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. Computational methods play a significant role in elucidating these relationships. For aryl propionic acid derivatives, SAR studies have been instrumental in developing potent inhibitors of protein-protein interactions, such as the KEAP1/NRF2 pathway. nih.gov
In the case of arylfluoroquinolone derivatives, SAR studies have shown that the in vitro antibacterial potency is highly dependent on the substituents at specific positions. nih.gov For example, a fluorine atom at the 6-position, a substituted amino group at the 7-position, and a substituted phenyl group at the 1-position are critical for activity. nih.gov Specifically, a p-fluorophenyl or p-hydroxyphenyl group at the 1-position and a 1-piperazinyl, 4-methyl-1-piperazinyl, or 3-amino-1-pyrrolidinyl group at the 7-position result in the greatest potency. nih.gov These findings highlight the importance of electronic and spatial properties of the substituents. nih.gov
For indan (B1671822) acid derivatives, another class of anti-inflammatory agents, SAR studies have revealed that indiscriminate chain lengthening is not always beneficial for biological activity. core.ac.uk For example, 3-(indan-1-yl)-propionic acid derivatives showed analgesic activity comparable to phenylbutazone, while the corresponding butyric acid derivatives were less active. core.ac.uk
Computational SAR studies often involve the calculation of various molecular descriptors, which can be correlated with biological activity using quantitative structure-activity relationship (QSAR) models. nih.gov These models can range from 0D to 7D, incorporating different levels of structural and chemical information. nih.gov
Challenges in Elucidating Complex Reaction Pathways (e.g., bicyclic transition states for related compounds)
The elucidation of complex reaction mechanisms, especially those involving cyclic transition states, presents significant challenges for both experimental and computational chemistry. Pericyclic reactions, for instance, were conceptualized long before accurate quantum mechanical calculations were feasible. bohrium.com
Computational methods like density functional theory (DFT) and coupled-cluster methods have become indispensable in studying these reactions. bohrium.com One of the major challenges is the fine line between concerted and stepwise mechanisms. bohrium.com Furthermore, higher-order pericyclic reactions can involve ambimodal transition states, which can lead to multiple products. bohrium.com
The study of dearomative cycloadditions of heteroarenes highlights the difficulty in accessing the triplet state of monocyclic systems due to their high triplet energy barriers. acs.org Overcoming this requires innovative strategies, such as visible-light-mediated energy transfer (EnT) photocatalysis. acs.org A data-driven, three-layer screening strategy that combines predictive data science with experimental screening has been shown to accelerate the discovery of new reactivity in this area. acs.org
The accurate computation of reaction energetics in solution or within an enzyme's active site remains a significant hurdle. bohrium.com Future advancements in computational power and methodology are needed to address these complexities more effectively. bohrium.com
Application of Kinetic Isotope Effects (KIE) in Mechanistic Studies (for related compounds)
The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. wikipedia.orgnumberanalytics.com KIEs are particularly sensitive for elucidating the structure of transition states. numberanalytics.comresearchgate.net They are classified as primary KIEs, where a bond to the isotopic atom is broken or formed in the rate-determining step, and secondary KIEs, where no such bond change occurs. researchgate.netnih.gov
KIEs have been used to distinguish between different reaction pathways, such as SN1 and SN2 mechanisms. wikipedia.org For example, in the reaction of methyl bromide with cyanide, a small methyl carbon KIE of 1.082 indicates an SN2 mechanism. wikipedia.org In contrast, SN1 reactions exhibit a larger secondary KIE of around 1.22. wikipedia.org
The measurement of KIEs can be challenging, but various techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been developed to improve precision. nih.gov The internal competition method is commonly used for measuring small KIEs. nih.gov KIE studies have been applied to a wide range of complex organic reactions, including enzyme-catalyzed reactions and organometallic reactions, providing valuable insights into their mechanisms. numberanalytics.comsnnu.edu.cn
Computational Approaches for Predicting Chemical Reactivity and Molecular Interactions
A variety of computational methods are employed to predict the chemical reactivity and molecular interactions of compounds like Benzenepropanoic acid, 2-benzoyl-. These approaches are crucial in drug discovery and materials science. researchgate.net
Quantum Mechanical (QM) Methods: Quantum chemical models are powerful tools for explaining reaction mechanisms and selectivity. digitellinc.com However, their computational expense can be a limitation for large-scale predictions. digitellinc.com To address this, machine learning models are being developed to provide quantum chemical accuracy at a fraction of the cost. digitellinc.com
Density Functional Theory (DFT): DFT is widely used to study the electronic structure and reactivity of molecules. mdpi.com Conceptual DFT provides global and local reactivity descriptors that can be used to predict a molecule's nucleophilic and electrophilic character. scirp.org These descriptors have been applied to study the reactivity of various molecules, including peptides of marine origin. scirp.org
Molecular Mechanics (MM): Molecular mechanics force fields, such as MMFF94, are used for conformational analysis and geometry optimization of large molecules. scirp.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a compound with its biological activity or toxicity. nih.gov These models use molecular descriptors and fingerprints to predict the properties of new or untested molecules. nih.govresearchgate.net Graph neural networks (GNNs) are an emerging approach in this area, as they can automatically extract relevant features. researchgate.net
Molecular Docking and Dynamics: As discussed earlier, molecular docking predicts the binding orientation of a ligand to a receptor. researchgate.net Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems, such as the stability of protein-ligand complexes. nih.gov
Synthesis and Characterization of Benzenepropanoic Acid, 2 Benzoyl Derivatives
Systematic Structural Modifications for Research Purposes
Systematic structural modifications of benzenepropanoic acid, 2-benzoyl- are primarily driven by the goal of improving its therapeutic profile. nih.govresearchgate.net Researchers have focused on altering different parts of the molecule, including the carboxylic acid group, the aromatic rings, and the chiral center, to generate analogs with potentially enhanced properties. researchgate.net
One common strategy involves the modification of the carboxylic acid moiety. nih.govijpsonline.com This is often done to reduce the gastrointestinal side effects associated with the free acid group. nih.gov Esterification and amidation are frequently employed techniques to create prodrugs that can be hydrolyzed in vivo to release the active parent drug. nih.govmdpi.com For example, a series of amide derivatives of ketoprofen (B1673614) have been synthesized by reacting ketoprofen acyl chloride with various amines. ijpsonline.com
Furthermore, modifications at the chiral center of the propionic acid side chain have been explored. Ketoprofen is a racemic mixture, but the (S)-enantiomer is known to be the biologically active form. guidetopharmacology.org Synthesizing and evaluating enantiomerically pure derivatives can provide insights into the stereochemical requirements for biological activity.
The following table summarizes some of the systematic structural modifications and the synthetic approaches used:
| Modification Site | Strategy | Example of Synthetic Method |
| Carboxylic Acid | Amidation | Reaction of ketoprofen acyl chloride with amines. ijpsonline.com |
| Carboxylic Acid | Esterification | Reaction with alcohols using coupling agents like DCC. mdpi.com |
| Aromatic Rings | Substitution | Introduction of various functional groups onto the phenyl rings. researchgate.net |
| Chiral Center | Enantioselective Synthesis | Asymmetric synthesis to obtain specific stereoisomers. |
Influence of Substituents on Molecular Properties and Reactivity
The introduction of different substituents onto the benzenepropanoic acid, 2-benzoyl- framework significantly impacts its molecular properties and reactivity. nih.govresearchgate.net These changes are governed by the electronic and steric effects of the added functional groups. rsc.orgubaya.ac.idresearchgate.net
A study on N-benzoyl-N'-phenylthiourea compounds, which share some structural similarities, demonstrated that steric parameters had a more significant effect on the predicted antiviral activity compared to lipophilic and electronic parameters. ubaya.ac.id This highlights the importance of molecular shape and size in biological interactions.
The following table provides a general overview of the influence of substituent properties:
| Property | Influence on Molecular Properties and Reactivity |
| Electronic Effects | Alters electron density, acidity of the carboxylic acid, and polarity. |
| Steric Effects | Affects molecular conformation and binding to target enzymes. |
| Lipophilicity | Influences solubility, membrane permeability, and distribution. |
Derivatization Strategies for Enhancing Specific Interactions
One major goal of derivatization is to improve solubility and bioavailability. nih.govnih.gov For example, forming inclusion complexes with cyclodextrins has been shown to enhance the aqueous solubility and dissolution rate of ketoprofen. nih.gov Another approach is the synthesis of ester prodrugs, such as the ketoprofen 1,4-sorbitan ester, which can improve physicochemical properties. mdpi.com
Amidation of the carboxylic acid group is another widely used strategy. ijpsonline.comnih.gov This can lead to derivatives with reduced gastric irritation and potentially altered selectivity for cyclooxygenase (COX) enzymes. nih.gov For instance, glycine (B1666218) amides of ketoprofen have shown comparable anti-inflammatory activity to the parent drug but with significantly less irritation to the gastric mucosa. nih.gov
Furthermore, derivatization can be used to introduce new functionalities that can lead to additional biological activities. Researchers have synthesized ketoprofen derivatives with antioxidant, antiviral, and anticancer properties by incorporating specific chemical moieties. nih.govnih.gov For example, novel ketoprofen amidocarbamate derivatives have demonstrated excellent lipid peroxidation inhibition. nih.gov
The table below outlines some derivatization strategies and their intended outcomes:
| Derivatization Strategy | Intended Outcome | Example |
| Complexation | Improved solubility and dissolution rate | Inclusion complex with methyl-beta-cyclodextrin. nih.gov |
| Esterification | Improved physicochemical properties | Ketoprofen 1,4-sorbitan ester. mdpi.com |
| Amidation | Reduced gastric irritation, altered selectivity | Ketoprofen glycinate (B8599266) methyl ester. nih.gov |
| Introduction of New Moieties | Additional biological activities | Ketoprofen amidocarbamate derivatives with antioxidant properties. nih.gov |
Synthesis of Phosphinyl-Substituted Benzenepropanoic Acid Derivatives
The synthesis of phosphinyl-substituted derivatives of benzenepropanoic acid, 2-benzoyl- involves the introduction of a phosphorus-containing group into the molecule. While specific examples for ketoprofen are not extensively detailed in the provided search results, the general principles of organophosphorus chemistry can be applied. The synthesis would likely involve the reaction of a suitable ketoprofen derivative with a phosphinylating agent.
One potential synthetic route could involve the conversion of the carboxylic acid group of ketoprofen into a more reactive intermediate, such as an acyl chloride or an activated ester. This intermediate could then be reacted with a phosphorus nucleophile, such as a phosphine (B1218219) or a phosphite, to form the desired phosphinyl-substituted derivative.
Another approach could involve the modification of the aromatic rings of ketoprofen to introduce a functional group that can then be converted into a phosphinyl group. For example, a halogenated derivative of ketoprofen could undergo a palladium-catalyzed cross-coupling reaction with a phosphine to introduce the phosphinyl moiety.
The introduction of a phosphinyl group can significantly alter the electronic and steric properties of the molecule, potentially leading to novel biological activities or improved pharmacokinetic profiles. For instance, phospho-releasing analogs of other NSAIDs have been investigated as potential antitumor agents. researchgate.net
Synthesis of Halogenated and Trifluoromethylated Benzenepropanoic Acid Derivatives
The synthesis of halogenated and trifluoromethylated derivatives of benzenepropanoic acid, 2-benzoyl- has been explored to investigate the effect of these substituents on the molecule's properties. nih.govnih.gov
Halogenated Derivatives: The synthesis of 6-fluoro, 6-chloro, and 6-bromo derivatives of ketoprofen has been reported. nih.gov A common synthetic route involves the direct phase-transfer methylation of the corresponding arylacetonitriles, followed by hydrolysis of the resulting α-methyl arylacetonitriles. nih.gov Interestingly, the presence of the halogen atom was found to abolish the anti-inflammatory and antipyretic activities of the parent drug. nih.gov
A general synthetic scheme for halogenated derivatives is as follows:
Start with a halogenated benzoylphenylacetonitrile.
Perform a phase-transfer methylation to introduce the methyl group alpha to the nitrile.
Hydrolyze the nitrile group to a carboxylic acid to yield the final halogenated ketoprofen derivative. nih.gov
Trifluoromethylated Derivatives: The introduction of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity. The synthesis of trifluoromethylated derivatives of benzenepropanoic acid, 2-benzoyl- would likely involve specialized fluorination reagents or the use of trifluoromethylated building blocks.
One general method for synthesizing secondary trifluoromethylated alkyl bromides involves using 2-bromo-3,3,3-trifluoropropene as a radical acceptor. organic-chemistry.org This approach could potentially be adapted for the synthesis of trifluoromethylated ketoprofen analogs. The process often utilizes redox-active esters as radical precursors and is initiated by blue LED irradiation. organic-chemistry.org
The following table summarizes the synthesis of these derivatives:
| Derivative Type | Synthetic Approach | Key Features |
| Halogenated | Phase-transfer methylation of arylacetonitriles followed by hydrolysis. nih.gov | The presence of halogens (F, Cl, Br) at the 6-position abolished anti-inflammatory activity. nih.gov |
| Trifluoromethylated | Radical addition to a trifluoromethylated building block. organic-chemistry.org | The CF3 group can enhance metabolic stability and lipophilicity. |
Advanced Research Applications and Molecular Interaction Studies
Probing Enzyme-Inhibitor Interactions: Aldose Reductase Inhibition Studies
The investigation of enzyme-inhibitor interactions is a cornerstone of drug discovery and molecular biology. Benzenepropanoic acid, 2-benzoyl- and its structural analogs have emerged as valuable tools in studying the inhibition of aldose reductase, an enzyme implicated in diabetic complications. nih.gov
Molecular Binding Mechanisms:
Studies on structurally related compounds, such as (Z)-3-phenyl-2-benzoylpropenoic acid derivatives, have provided significant insights into the molecular binding mechanisms with aldose reductase. nih.gov These investigations, often employing a combination of in vitro inhibitory assays and computational molecular modeling, have elucidated the key interactions within the enzyme's active site.
The carboxylate moiety of these inhibitors is crucial for their binding affinity. nih.gov It typically forms hydrogen bonds with key amino acid residues in the anion-binding pocket of aldose reductase, including Tyr48, His110, and Trp111. nih.govsemanticscholar.org The benzoyl and phenyl groups of the inhibitor engage in hydrophobic interactions with nonpolar residues in the active site, further stabilizing the enzyme-inhibitor complex. nih.gov The specific orientation and substitution pattern on the aromatic rings can significantly influence the inhibitory potency by optimizing these hydrophobic contacts. nih.gov
For instance, the theoretical binding mode of potent inhibitors like (Z)-3-(3,4-dihydroxyphenyl)-2-(4-methylbenzoyl)propenoic acid has been simulated, revealing a detailed picture of its interactions within the human aldose reductase crystal structure. nih.gov These studies underscore the importance of both hydrogen bonding and hydrophobic interactions in the potent and selective inhibition of aldose reductase.
Table 1: Key Interactions in Aldose Reductase Inhibition by Benzoylpropenoic Acid Derivatives
| Interacting Moiety of Inhibitor | Enzyme Residues Involved | Type of Interaction |
|---|---|---|
| Carboxylate group | Tyr48, His110, Trp111 | Hydrogen Bonding nih.govsemanticscholar.org |
| Benzoyl group | Nonpolar residues | Hydrophobic Interaction nih.gov |
Molecular Mechanism Studies of Sigma Factor-RNA Polymerase Interaction Inhibition (for related benzoyl benzoic acid compounds)
The interaction between sigma (σ) factors and RNA polymerase (RNAP) is a fundamental process in bacterial gene transcription, making it an attractive target for novel antibacterial agents. polyu.edu.hkpolyu.edu.hknih.gov Research on benzoyl benzoic acid derivatives, which are structurally related to Benzenepropanoic acid, 2-benzoyl-, has shed light on the molecular mechanisms of inhibiting this critical protein-protein interaction. polyu.edu.hkpolyu.edu.hknih.gov
These compounds have been shown to mimic the binding of the σ factor to the RNAP, thereby preventing the formation of the RNAP holoenzyme essential for transcription initiation. polyu.edu.hkpolyu.edu.hknih.gov The molecular mechanism of inhibition has been confirmed through a combination of biochemical and cellular assays. polyu.edu.hknih.gov Docking models suggest that the benzoic acid moiety of these inhibitors is critical for their activity, likely forming ionic bonding interactions with specific residues within the binding site on the β' subunit of RNAP. polyu.edu.hk The rigid benzoyl structure appears to present the active conformation necessary for potent inhibitory activity. polyu.edu.hk
A series of benzyl (B1604629) and benzoyl benzoic acid derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating that modifications to the benzoyl and benzoic acid moieties can significantly impact their potency against various bacterial strains. polyu.edu.hk
Interaction with Biological Macromolecules: Hydrophobic and Hydrogen Bonding Contributions
The biological activity of Benzenepropanoic acid, 2-benzoyl- and related compounds is intrinsically linked to their interactions with biological macromolecules, primarily proteins. These interactions are governed by a combination of forces, with hydrophobic interactions and hydrogen bonding playing pivotal roles. researchgate.net
The aromatic rings (the benzoyl and phenyl groups) of the molecule are inherently hydrophobic and tend to interact favorably with nonpolar regions of protein binding pockets, excluding water molecules and contributing to the stability of the complex. researchgate.net This type of interaction is a common feature in the binding of many drugs to their protein targets.
Modulation of Enzyme and Receptor Activity (generalized from molecular interactions)
The specific molecular interactions described above translate into the modulation of enzyme and receptor activity. By binding to the active site of an enzyme, as seen with aldose reductase, Benzenepropanoic acid, 2-benzoyl- and its analogs can act as competitive inhibitors, preventing the natural substrate from binding and thereby inhibiting the enzyme's catalytic function. nih.gov Similarly, by disrupting the protein-protein interaction between a sigma factor and RNA polymerase, related benzoyl benzoic acid compounds effectively downregulate gene transcription. polyu.edu.hk
The well-known non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614), which shares a similar chemical scaffold with Benzenepropanoic acid, 2-benzoyl-, exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes. mdpi.com This inhibition is achieved through binding to the active site of COX, thus blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain. mdpi.com The activity of ketoprofen and its interactions with various other drugs and cellular components further illustrate how compounds of this class can modulate a wide range of biological processes. drugbank.comnih.govdrugs.com
Role as Building Blocks in Organic Synthesis for Complex Molecular Architectures
Beyond its direct biological applications, the benzoyl moiety present in Benzenepropanoic acid, 2-benzoyl- makes it a valuable building block in organic synthesis for the construction of more complex molecular architectures. The benzoyl group is a common functional group in organic chemistry. wikipedia.org
Benzoyl chloride, a reactive derivative of benzoic acid, is a widely used reagent for introducing the benzoyl group into molecules to form benzoyl ketones, benzamides, and benzoate (B1203000) esters. wikipedia.org Benzoyl esters, for instance, are often employed as protecting groups for alcohols in multi-step syntheses due to their stability and the relative ease with which they can be removed under basic conditions. wikipedia.org
The structural framework of Benzenepropanoic acid, 2-benzoyl- itself can serve as a scaffold for the synthesis of novel compounds with desired biological activities. The carboxylic acid and ketone functionalities provide reactive handles for further chemical modifications, allowing for the creation of libraries of derivatives for screening in drug discovery programs. The synthesis of various benzoyl-containing heterocyclic compounds with potential pharmacological activities is an active area of research.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 2-benzoyl-benzenepropanoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or coupling reactions. A plausible route includes:
Substrate Preparation : Start with benzenepropanoic acid and introduce the benzoyl group via electrophilic aromatic substitution. Aluminum chloride (AlCl₃) may catalyze the acylation step .
Reaction Optimization : Key parameters include:
- Temperature : Maintain 0–5°C to minimize side reactions (e.g., over-acylation).
- Solvent : Use anhydrous dichloromethane or nitrobenzene to stabilize intermediates .
- Stoichiometry : Ensure a 1:1 molar ratio of benzoyl chloride to benzenepropanoic acid to avoid polysubstitution.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield and purity .
Basic: Which analytical techniques are critical for structural confirmation of 2-benzoyl-benzenepropanoic acid?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detect C=O stretches (carboxylic acid: ~1700 cm⁻¹; benzoyl: ~1680 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (expected m/z: 270.1 for C₁₆H₁₄O₃) and fragmentation patterns validate the structure .
Advanced: How do electronic effects of the benzoyl group influence the reactivity of 2-benzoyl-benzenepropanoic acid in nucleophilic substitutions?
Methodological Answer:
The benzoyl group is electron-withdrawing, which:
- Deactivates the aromatic ring : Reduces electrophilic substitution but directs incoming nucleophiles to meta/para positions .
- Stabilizes intermediates : Enhances resonance in transition states during esterification or amidation of the carboxylic acid group.
- Experimental Design : Compare reaction rates with non-acylated analogs (e.g., benzenepropanoic acid) using kinetic studies (UV-Vis or HPLC monitoring) .
Advanced: What strategies mitigate regioselectivity challenges in synthesizing derivatives of 2-benzoyl-benzenepropanoic acid?
Methodological Answer:
- Protecting Groups : Temporarily block the carboxylic acid (e.g., methyl ester formation) to direct substitutions to the benzoyl ring .
- Directed Metalation : Use ortho-directing groups (e.g., -OMe) or transition-metal catalysts (Pd, Cu) for C-H functionalization .
- Computational Modeling : DFT calculations predict reactive sites by analyzing electron density maps (e.g., Hirshfeld charges) .
Advanced: How can researchers resolve contradictions in reported biological activities of 2-benzoyl-benzenepropanoic acid derivatives?
Methodological Answer:
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities may skew bioassay results .
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., nitro, hydroxy groups) and correlate with activity trends .
- Replicate Studies : Cross-validate results in multiple cell lines (e.g., HEK293 vs. HepG2) under standardized conditions .
Advanced: What in vitro assays are appropriate for evaluating the pharmacological potential of 2-benzoyl-benzenepropanoic acid?
Methodological Answer:
- Enzyme Inhibition Assays :
- Cyclooxygenase (COX) : Measure IC₅₀ via ELISA (prostaglandin E₂ quantification) .
- Kinase Inhibition : Use fluorescence polarization (FP) assays with ATP analogs.
- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., MCF-7) to assess IC₅₀ values .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with scintillation counting .
Basic: What safety protocols are recommended for handling 2-benzoyl-benzenepropanoic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps .
- Ventilation : Ensure local exhaust ventilation to limit inhalation of aerosols .
- Spill Management : Neutralize acids with sodium bicarbonate and absorb with inert material (vermiculite) .
Advanced: How can computational tools predict the physicochemical properties of 2-benzoyl-benzenepropanoic acid?
Methodological Answer:
- Software : Use Gaussian or Schrödinger Suite for:
- Molecular Dynamics (MD) : Simulate solubility in aqueous/organic solvents to guide formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
